molecular formula C13H27N3O2 B1275745 1-(4-Boc-aminobutyl)piperazine CAS No. 874831-61-5

1-(4-Boc-aminobutyl)piperazine

Cat. No. B1275745
CAS RN: 874831-61-5
M. Wt: 257.37 g/mol
InChI Key: MGUWFJKBUTXYBW-UHFFFAOYSA-N
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Description

“1-(4-Boc-aminobutyl)piperazine” is an organic compound with the molecular formula C13H27N3O2 . It has a molecular weight of 257.37 g/mol . The compound is also known by other names such as “tert-Butyl (4- (piperazin-1-yl)butyl)carbamate” and “1- (4-Boc-amino-1-butyl)-piperazine” among others .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono- N -Boc protection of various structurally diverse amines with di- tert -butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of “1-(4-Boc-aminobutyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms . The InChI representation of the molecule is InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17) .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The Boc group in “1-(4-Boc-aminobutyl)piperazine” is stable towards most nucleophiles and bases

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1-(4-Boc-aminobutyl)piperazine: is a significant compound in drug discovery due to its role as a building block in the synthesis of various pharmacologically active molecules. Piperazines are the third most common nitrogen heterocycle in drug discovery, prevalent in agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The Boc (tert-butyloxycarbonyl) group in particular is used to protect the amine functionality during chemical synthesis, which can then be selectively deprotected later in the synthetic process.

C–H Functionalization

Recent advances in the C–H functionalization of piperazines have expanded the structural diversity of these compounds. The carbon atoms of the piperazine ring can be functionalized to create new derivatives with potential pharmacological applications. This method provides a powerful entry to couple N-Boc piperazines with other organic molecules, leading to the production of α-aryl-substituted piperazines .

Synthesis of Blockbuster Drugs

Piperazine derivatives are key components in several blockbuster drugs. For example, Imatinib (marketed as Gleevec) and Sildenafil (sold as Viagra) both contain piperazine structures. The presence of the additional nitrogen atom in piperazines allows for adjusting the 3D geometry at the distal position of the six-membered ring, which is beneficial for drug design .

Pharmacokinetics and Pharmacodynamics

The nitrogen atoms in piperazines serve as hydrogen bond donors/acceptors, which is crucial for tuning interactions with biological receptors. This improves the water solubility and bioavailability of drug candidates containing piperazines, enhancing their pharmacokinetic and pharmacodynamic profiles .

Agrochemical Applications

1-(4-Boc-aminobutyl)piperazine can be used as an intermediate in the synthesis of agrochemicals. Its derivatives may play a role in the development of new pesticides or herbicides, contributing to the protection of crops and increasing agricultural productivity .

Dye Industry

This compound is also utilized as an intermediate in the dye industry. It can be involved in the synthesis of various dyes and pigments, which are used in textiles, inks, and coatings, providing a wide range of colors and properties .

properties

IUPAC Name

tert-butyl N-(4-piperazin-1-ylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWFJKBUTXYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399728
Record name 1-(4-Boc-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Boc-aminobutyl)piperazine

CAS RN

874831-61-5
Record name 1-(4-Boc-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-tert-butoxycarbonylaminobutyl)piperazine-1-carboxylic acid benzyl ester (16) (3.26 g, 8.33 mmol), acetic acid (0.5 mL), and palladium hydroxide on carbon (60% wet, 0.98 g) in methanol (15 mL) was stirred under atmospheric hydrogen for 16 h. The catalyst was removed by suction filtration over Celite. The filtrate was concentrated in vacuo and the resulting residue was purified by Biotage silica gel column chromatography using concentrated ammonium hydroxide/methanol/dichloromethane to give 17 as a yellow oil (1.94 g, 91% yield): 1H NMR (300 MHz, CDCl3) δ 1.44 (s, 9H), 1.53 (m, 4H), 2.35 (m, 6H), 2.45 (br, 1H), 2.94 (t, 4H), 3.12 (m, 2H), 5.32 (br, 1H); ESI MS m/z 258 [C13H27N3O2+H]+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
catalyst
Reaction Step One
Name
Yield
91%

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